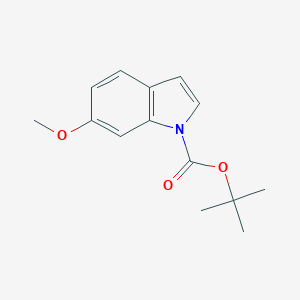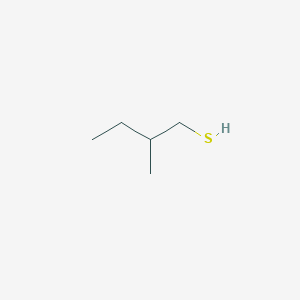
2,2-ビス(トリフルオロメチル)-1,3-ジオキソラン
概要
説明
2,2-Bis(trifluoromethyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C5H4F6O2 and its molecular weight is 210.07 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Bis(trifluoromethyl)-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Bis(trifluoromethyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(trifluoromethyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ポリマー材料およびPAI合成
分子構造設計: PAI合成には、BTDFDが他のジアミンモノマーと並んで選択されます。 その主鎖構造は4,4'-ジアミノジフェニルエーテルに似ていますが、側鎖には2つのトリフルオロメチル基が含まれており、高いフッ素含有量をもたらします .
PAI合成: PAI材料は、アシルクロリド法を用いて合成されます。2つのジアミンモノマーを配合することにより、PAIターポリマーが調製されます。 側鎖にトリフルオロメチルを導入することで、吸水率の低いPAI材料を調製するための効果的な方法が提供されます .
特性: BTDFDの添加は、さまざまな特性に影響を与えます。
医薬品合成およびプロスタグランジン誘導体
興味深いことに、BTDFDは医薬品合成にも応用されています。例えば:
溶媒および反応媒体
BTDFDは、その独自の特性により、溶媒または反応媒体として機能できます。
要約すると、2,2-ビス(トリフルオロメチル)-1,3-ジオキソランは、ポリマー材料、医薬品合成、および溶媒として、さまざまな用途を持っています。 その特性は、さまざまな分野の科学研究にとって興味深い化合物となっています . 詳細が必要な場合や追加の質問がある場合は、お気軽にお問い合わせください。
特性
IUPAC Name |
2,2-bis(trifluoromethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O2/c6-4(7,8)3(5(9,10)11)12-1-2-13-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNNUQKDERZMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073275 | |
| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1765-26-0 | |
| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2,2-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1765-26-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable reaction pathway for synthesizing 2,2-bis(trifluoromethyl)-1,3-dioxolane?
A: A multi-step synthesis of 2,2-bis(trifluoromethyl)-1,3-dioxolane is described in the literature []. This method involves the reaction of methyl 2-bromo-3-hydroxypropionate with hexafluoroacetone sesquihydrate in the presence of potassium carbonate. This reaction forms methyl 2,2-bis(trifluoromethyl)-1,3-dioxolane-4-carboxylate, which undergoes a series of transformations including hydrolysis, chlorination, fluorination, and finally, reaction with sodium carbonate to yield the target compound. This method boasts an increased yield compared to previous methods [].
Q2: Are there any unexpected reactions observed with compounds structurally related to 2,2-bis(trifluoromethyl)-1,3-dioxolane?
A: Yes, research indicates that 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones, which are structurally similar to 2,2-bis(trifluoromethyl)-1,3-dioxolane, exhibit interesting reactivity with hexafluoroacetone []. Depending on the substituents on the oxazolidinone ring, the reaction in dimethyl sulfoxide can yield trifluoromethyl-substituted 1,3-oxazolidine-4-carboxylate, 3-amino-5,5-bis(trifluoromethyl)-2(5H)-furanone, or 4-amino-2,2-bis(trifluoromethyl)-1,3-dioxolanes. These diverse products highlight the significant influence of substituents on the reaction pathway and product formation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
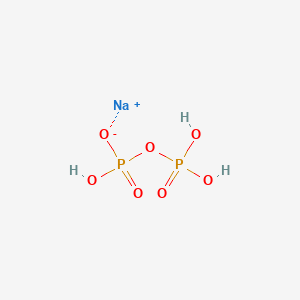


![1-[4-(Phenylthio)phenyl]ethan-1-one](/img/structure/B156413.png)


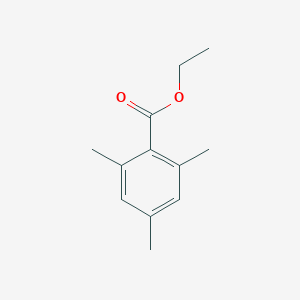
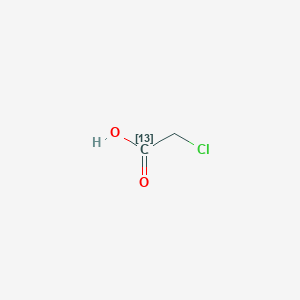

![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)
![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)

